1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide
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Overview
Description
1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide is a compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol This compound features a cyclopentane ring substituted with a carboxamide group and a pyridin-4-ylmethylamino group
Preparation Methods
The synthesis of 1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclopentanecarboxylic acid with thionyl chloride to form cyclopentanecarbonyl chloride.
Amidation Reaction: The cyclopentanecarbonyl chloride is then reacted with pyridin-4-ylmethylamine in the presence of a base such as triethylamine to form the desired amide.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.
Scientific Research Applications
1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide can be compared with similar compounds such as:
1-{[(Pyridin-4-yl)methyl]amino}cycloheptane-1-carboxamide: This compound has a similar structure but with a cycloheptane ring instead of a cyclopentane ring.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features two pyridine rings and a central pyridine-3,5-dicarboxamide moiety.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(pyridin-4-ylmethylamino)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-11(16)12(5-1-2-6-12)15-9-10-3-7-14-8-4-10/h3-4,7-8,15H,1-2,5-6,9H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTULFQAOSFNQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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